![molecular formula C17H14N4O5 B2364641 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899990-32-0](/img/structure/B2364641.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 369.4 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain benzodioxole derivatives, closely related to our compound of interest, reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, suggesting a potential role in liver cancer treatment. Specifically, one derivative showed a reduction in α-FP levels from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml after treatment .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2a | 8.07 | Hep3B | Induces G2-M phase arrest |
Doxorubicin | 7.4 | Hep3B | DNA intercalation and inhibition of topoisomerase |
2b | >100 | Hep3B | Weak activity compared to 2a |
The cell cycle analysis revealed that compound 2a induced significant arrest in the G2-M phase, similar to the effects observed with Doxorubicin, a well-known chemotherapeutic agent .
Antioxidant Activity
In addition to its anticancer properties, the compound has shown promising antioxidant effects. A study evaluated various synthesized compounds using the DPPH assay, where it was found that related benzodioxole derivatives exhibited varying degrees of antioxidant activity. The results indicated that some compounds had IC50 values significantly lower than Trolox, a standard antioxidant .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : The compound's ability to induce G2-M phase arrest suggests it may interfere with the normal cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Mechanism : The radical scavenging ability observed in antioxidant assays indicates that the compound can neutralize free radicals, potentially reducing oxidative stress within cells.
Case Studies
A notable case study involved the evaluation of various benzodioxole derivatives for their cytotoxic effects on different cancer cell lines. The study highlighted that compounds with structural similarities to our target compound exhibited significant cytotoxicity against solid tumors while showing limited toxicity towards normal cell lines .
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-10-6-15(20-26-10)18-16(22)8-21-17(23)5-3-12(19-21)11-2-4-13-14(7-11)25-9-24-13/h2-7H,8-9H2,1H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLDHUNSRGYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。